

Unraveling the In Vivo Anti-Inflammatory Mechanisms of (-)-Higenamine: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Higenamine

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(-)-Higenamine, a plant-derived alkaloid, has garnered significant attention for its therapeutic potential, particularly for its potent anti-inflammatory properties observed in various in vivo models. This guide provides a comprehensive comparison of its performance against inflammatory challenges, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Comparative Analysis of Anti-Inflammatory Efficacy

(-)-Higenamine has been demonstrated to mitigate inflammation in several preclinical models. Its efficacy is attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Inflammatory Model	Animal Species	Key Findings	Reference
Lipopolysaccharide (LPS)-induced Inflammation	Mice	Significantly inhibited the production of TNF- α , IL-6, reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2) in microglia. [1] Prevented LPS-induced hypotension. [2]	[1][2]
Collagen-Induced Arthritis (CIA)	Mice	Significantly reduced clinical arthritis scores and inhibited the inflammatory response and oxidative damage.[3] Inhibited the activity of TNF- α and IL-1 β . [4][5]	[3][4][5]
Neuropathic Pain (Chronic Constriction Injury)	Rats	Reduced upregulated levels of ROS, malondialdehyde (MDA), TNF- α , and IL-6. Increased levels of superoxide dismutase (SOD) and glutathione (GSH).[6]	[6]
Spinal Cord Injury (SCI)	Mice	Reduced the numbers of CD4+ T cells, CD8+ T cells, Ly6G+ neutrophils, and CD11b+ macrophages. Increased the	[7]

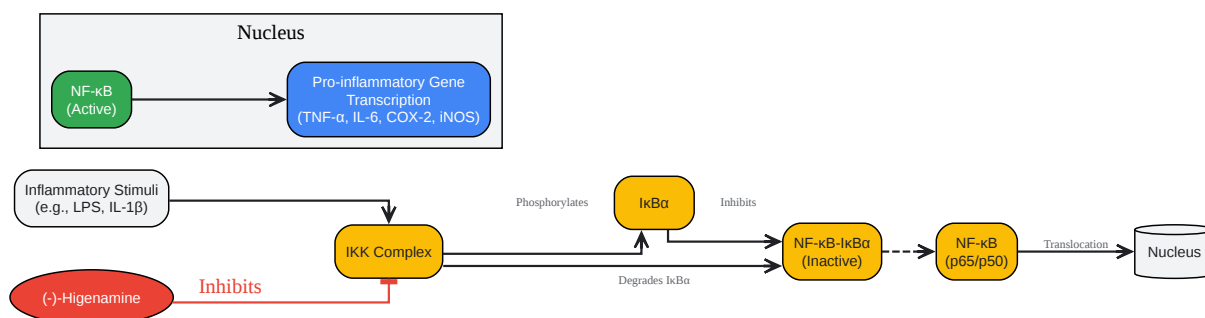
		expression of anti-inflammatory cytokines IL-4 and IL-10.[7]
Ulcerative Colitis (UC)	Mice	Inhibited the Galectin-3/TLR4/NF-κB signaling pathway.[3] [3]
Allergic Rhinitis	Mice	Decreased serum histamine, IgE, and IL-4 levels.[3] [3]

Key Signaling Pathways Modulated by (-)-Higenamine

The anti-inflammatory effects of **(-)-Higenamine** are mediated through the modulation of several critical signaling pathways.

NF-κB Signaling Pathway

(-)-Higenamine consistently demonstrates the ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[3][8] It suppresses the nuclear translocation of the NF-κB p65 subunit and prevents the degradation and phosphorylation of its inhibitor, IκBα.[1] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[3][8]

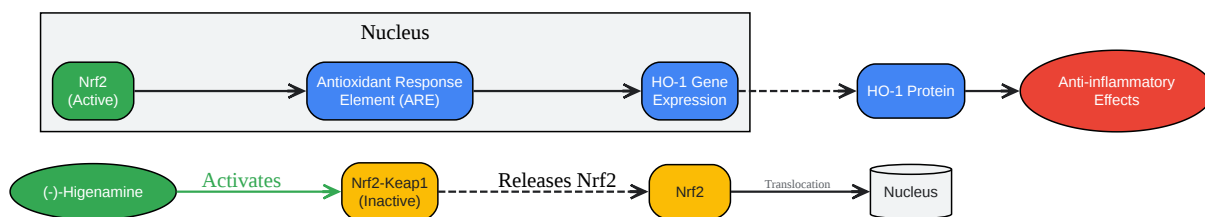


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Inhibition of the NF-κB Signaling Pathway by **(-)-Higenamine**.

Nrf2/HO-1 Signaling Pathway

(-)-Higenamine activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, which in turn suppresses inflammation.[3][4][5] It promotes the nuclear translocation of Nrf2, leading to the increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][3] HO-1 activation helps to reduce oxidative stress and inhibit inflammatory responses.[4][5]

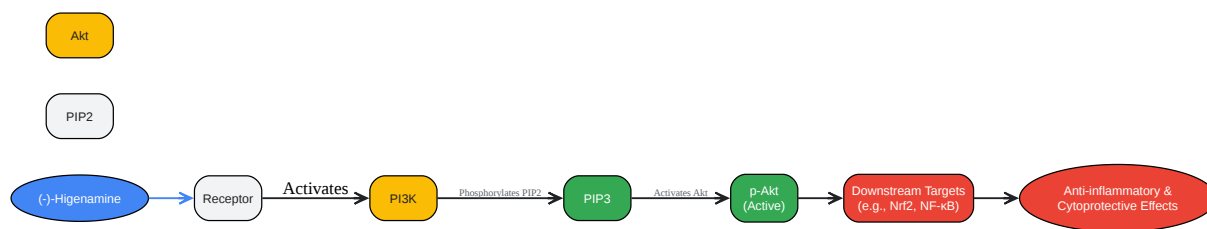


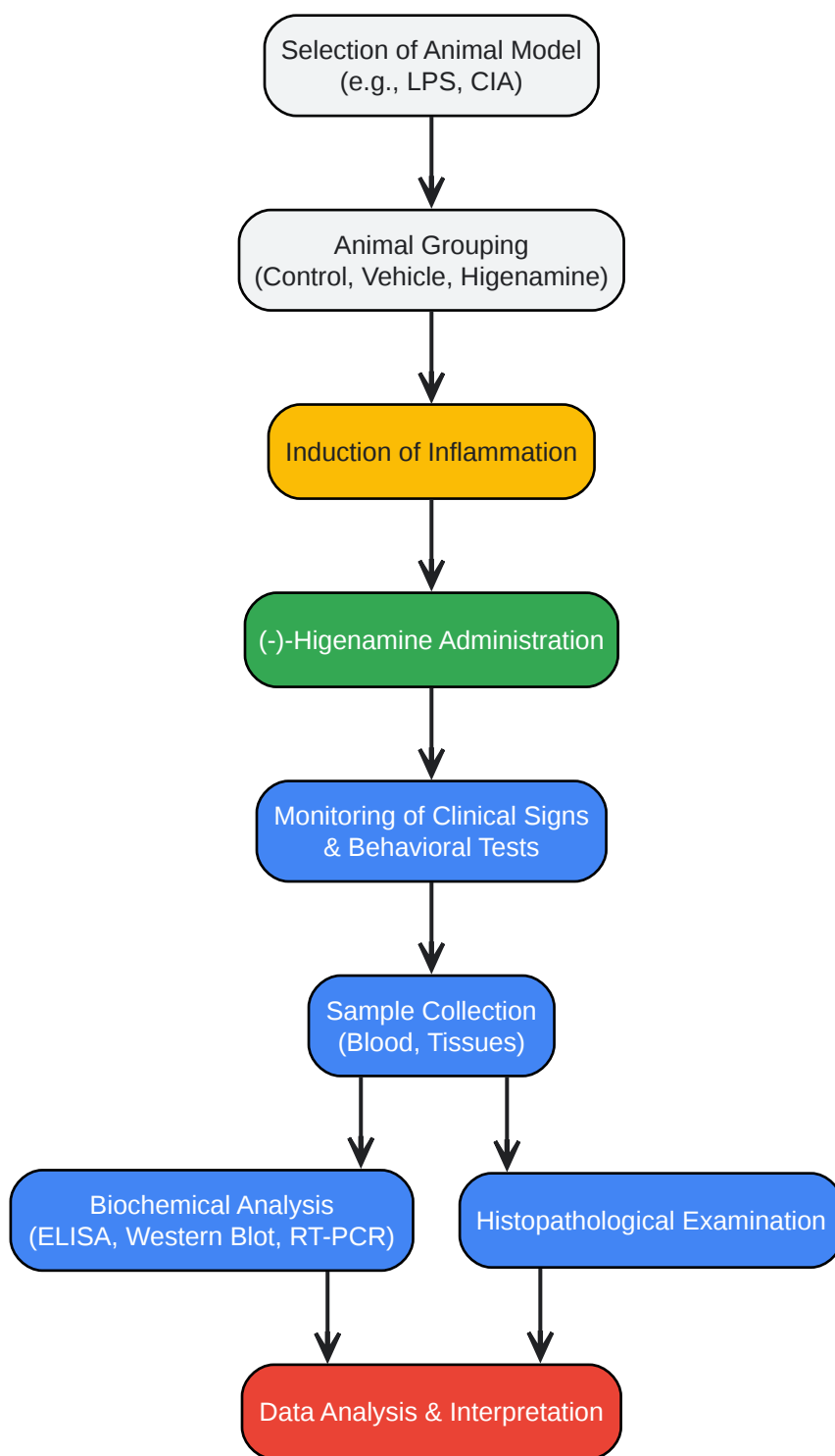
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Activation of the Nrf2/HO-1 Pathway by **(-)-Higenamine**.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is also implicated in the anti-inflammatory and cytoprotective effects of **(-)-Higenamine**.^[3] Activation of this pathway can lead to the modulation of downstream targets involved in inflammation and cell survival. For instance, Higenamine has been shown to upregulate the PI3K/Akt/Nrf-2 signaling pathway in a model of collagen-induced arthritis.^[3]





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References

- 1. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF- κ B and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications | MDPI [mdpi.com]
- 4. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 5. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF- κ B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higenamine promotes M2 macrophage activation and reduces Hmgb1 production through HO-1 induction in a murine model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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